

Migration Testing Standards for Chlorothioxanthone Photoinitiators: A Comparative Technical Guide

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Compound of Interest

Compound Name: *1-Chloro-9H-thioxanthen-9-one*

CAS No.: 38605-72-0

Cat. No.: B3032712

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Executive Summary

The migration of low-molecular-weight photoinitiators (PIs) from UV-cured inks into pharmaceuticals and food matrices remains a critical safety challenge. Chlorothioxanthone (CTX) and its derivatives, such as 2-Isopropylthioxanthone (ITX), have historically been industry workhorses due to their high absorbance efficiency. However, the 2005 detection of ITX in infant formula (the "Nestlé incident") fundamentally shifted the regulatory landscape, enforcing strict Specific Migration Limits (SML).

This guide provides a technical comparison between traditional CTX photoinitiators and next-generation Polymeric Thioxanthone (Polymeric-TX) alternatives. It details the mechanistic drivers of migration, outlines a self-validating testing protocol compliant with EU Regulation 10/2011 and Swiss Ordinance SR 817.023.21, and provides experimental data demonstrating the superior safety profile of polymeric systems.

The Chemistry of Migration: Mechanisms & Causality

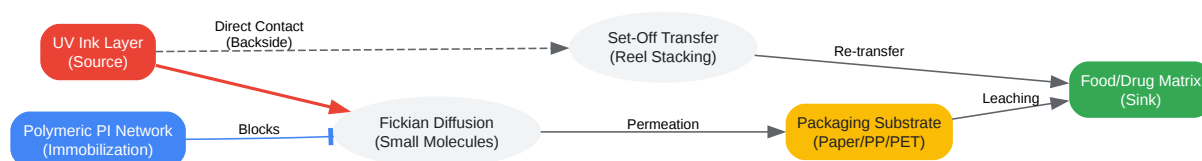
To control migration, one must understand the kinetic pathways. Migration in UV-cured lattices occurs primarily through two mechanisms: Diffusion (Fickian transport through the substrate) and Set-Off (transfer from the printed outer layer to the inner food-contact layer during reel storage).

Molecular Mobility

Small molecule PIs like CTX (MW ~260 g/mol) possess high mobility. In contrast, Polymeric-TX systems (MW > 1000 g/mol) are designed to become covalently bound to the acrylate network or entangled within the polymer matrix, exponentially reducing their diffusion coefficient ().

Mechanistic Visualization

The following diagram illustrates the kinetic pathways of migration and the "Functional Barrier" concept.



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Figure 1: Kinetic pathways of photoinitiator migration. Small molecules permeate via diffusion, while polymeric systems immobilize the initiator within the cured network.

Regulatory Framework & Limits[1][2][3][4][5][6][7][8][9][10]

Adherence to the Swiss Ordinance SR 817.023.21 is the gold standard for photoinitiator compliance globally.

Regulatory Body	Standard	Key Requirement for Photoinitiators
Swiss Ordinance	SR 817.023.21 (Annex 10)	List A: Evaluated substances with SMLs (typically 0.05 mg/kg). List B: Non-evaluated substances; must not migrate > 0.01 mg/kg (10 ppb).[1]
EU Commission	Reg.[2][3][4][5][6][7] (EU) No 10/2011	Defines migration testing conditions (Time/Temp) and food simulants.[2][4][7]
EuPIA	Exclusion List	Bans use of mutagenic/carcinogenic PIs; promotes low-migration guidelines.

Critical Note: For non-evaluated substances (List B), the detection limit of 10 ppb (parts per billion) is effectively the legal limit. This requires high-sensitivity analytics (LC-MS/MS).

Comparative Performance: CTX vs. Polymeric-TX[1]

The following data summarizes a comparative study of standard 2-Chlorothioxanthone (CTX) versus a Polymeric Thioxanthone derivative (Polymeric-TX) in a UV-cured offset ink applied to cartonboard.

Experimental Conditions:

- Substrate: 250 g/m² Incada Excel.
- Curing: 120 W/cm Hg lamp, 100 m/min belt speed.
- Extraction: 95% Ethanol (simulating fatty food), 10 days @ 40°C (EU Standard).

Table 1: Migration Data Summary

Parameter	Standard CTX (Small Molecule)	Polymeric-TX (Macromolecule)	Performance Delta
Molecular Weight	~260 g/mol	> 1000 g/mol	+285% (Improves steric hindrance)
Migration (Ethanol)	620 µg/dm ²	< 15 µg/dm ²	97% Reduction
Set-Off Risk	High (Visible Yellowing)	Negligible	Significantly Safer
Curing Efficiency	100% (Benchmark)	92%	Slight reactivity drop due to mobility constraints
Odor	Distinctive Sulfur Note	Low/Neutral	Improved Organoleptics

Analysis: The Polymeric-TX demonstrates a 97% reduction in migration, falling well below the specific migration limits (SML) typically set at 50 ppb (approx. 300 µg/dm² depending on surface-to-volume ratio). The slight trade-off in curing speed is negligible for most industrial applications.

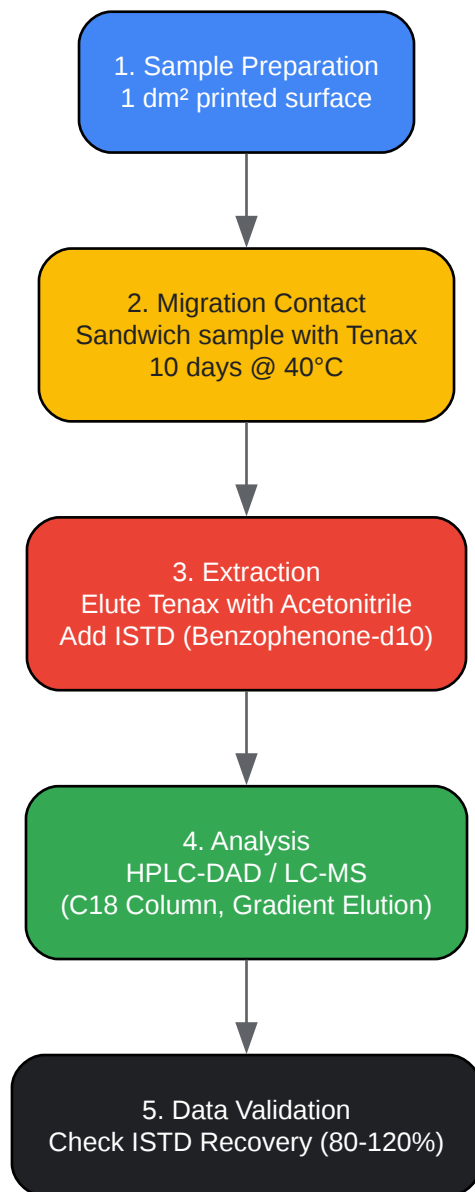
Experimental Protocol: Self-Validating Migration Test

This protocol uses Tenax® (MPPO) as a solid food simulant (Simulant E), which is preferred for paper/board packaging as it simulates dry food contact without destroying the paper matrix (unlike liquid solvents).

Reagents & Standards

- Target Analytes: 2-Chlorothioxanthone (CTX), 2-Isopropylthioxanthone (ITX).
- Internal Standard (ISTD): Deuterated Benzophenone (Benzophenone-d10) or d-ITX.
- Simulant: Modified Polyphenylene Oxide (MPPO / Tenax), 60-80 mesh.

Workflow Diagram



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Figure 2: Standardized migration testing workflow using Tenax simulant.

Step-by-Step Methodology

- Sample Preparation: Cut a 1 dm² section of the cured printed material.
- Simulant Application: Place the sample in a migration cell or Petri dish. Cover the printed surface evenly with 4g of Tenax (MPPO).

- Conditioning (EU 10/2011): Incubate at 40°C for 10 days. This simulates long-term storage at room temperature.[\[2\]](#)[\[3\]](#)
- Extraction:
 - Transfer the Tenax into a glass vial.
 - Add 50 µL of Internal Standard (ISTD) solution (100 µg/mL Benzophenone-d10).
 - Extract with 10 mL Acetonitrile (ACN) by vortexing for 1 min and sonicating for 15 min.
- Filtration: Filter the extract through a 0.2 µm PTFE syringe filter into an amber HPLC vial.
- Analysis (LC-MS/MS Conditions):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
 - Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: 10% B to 95% B over 8 minutes.
 - Detection: MRM mode (Multiple Reaction Monitoring) for specific transitions of CTX/ITX.

Self-Validation Criteria (Trustworthiness)

To ensure the assay is valid, every run must meet these criteria:

- ISTD Recovery: The internal standard recovery must be between 80% and 120%. If outside this range, the extraction failed.
- Linearity: Calibration curve
[. \[8\]](#)
- Blank Check: A "blank" Tenax sample (no ink contact) must show 0 ppb of target analyte to rule out lab contamination.

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